N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 313233-78-2
VCID: VC6179965
InChI: InChI=1S/C15H9Cl2F3N2O3/c16-10-5-4-9(13(17)6-10)8-21(14(23)15(18,19)20)11-2-1-3-12(7-11)22(24)25/h1-7H,8H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(F)(F)F
Molecular Formula: C15H9Cl2F3N2O3
Molecular Weight: 393.14

N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

CAS No.: 313233-78-2

Cat. No.: VC6179965

Molecular Formula: C15H9Cl2F3N2O3

Molecular Weight: 393.14

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide - 313233-78-2

Specification

CAS No. 313233-78-2
Molecular Formula C15H9Cl2F3N2O3
Molecular Weight 393.14
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide
Standard InChI InChI=1S/C15H9Cl2F3N2O3/c16-10-5-4-9(13(17)6-10)8-21(14(23)15(18,19)20)11-2-1-3-12(7-11)22(24)25/h1-7H,8H2
Standard InChI Key JCGABIZQANDYFT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(2,4-Dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is systematically named to reflect its substituents:

  • A 2,4-dichlorobenzyl group attached to the nitrogen atom.

  • A 3-nitrophenyl group substituted at the adjacent nitrogen.

  • A trifluoroacetamide backbone (CF₃CON-).

Its IUPAC name and CAS number (313233-78-2) are universally recognized across commercial and academic databases . The molecular structure combines electron-withdrawing groups (Cl, NO₂, CF₃), which influence reactivity and stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₉Cl₂F₃N₂O₃
Molecular Weight393.14 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point448.4 ± 45.0°C
Flash Point225.0 ± 28.7°C
Purity≥97%

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a high boiling point (448.4°C) , consistent with its aromatic and halogenated structure, which enhances intermolecular interactions. Its density of 1.5 g/cm³ suggests a tightly packed crystalline or amorphous solid state. Solubility data remain unreported, but analogous acetamides show limited aqueous solubility due to hydrophobic aryl and halogen groups .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are absent in available sources, the patent literature for structurally related compounds emphasizes the utility of X-ray diffraction (XRD) and Raman spectroscopy for polymorph identification . For example, crystal forms of similar dichlorophenyl derivatives are characterized by distinct XRD peaks and Raman bands .

Synthesis and Manufacturing

Industrial Production Standards

MolCore BioPharmatech and Chemsrc list this compound as a high-purity intermediate manufactured under ISO-certified conditions . Typical synthetic routes for analogous acetamides involve:

  • Acylation: Reaction of benzylamines with acyl chlorides (e.g., trifluoroacetyl chloride).

  • Nitroaromatic Substitution: Introduction of the 3-nitrophenyl group via nucleophilic aromatic substitution .

Purification and Quality Control

Purification likely involves recrystallization or chromatography, given the ≥97% purity specification . Quality control protocols for similar intermediates include HPLC, mass spectrometry, and elemental analysis to verify halogen and fluorine content .

Compound ClassActivityMIC/EC₅₀Source
2-Phenoxy-N-phenylacetamideAntitubercular4–64 μg/mL
Dichlorophenyl isoxazolidinonesHerbicidalNot quantified

Research Gaps and Future Directions

Unaddressed Questions

  • Pharmacological Profiling: No data exist on antimicrobial, anticancer, or enzyme inhibition activity.

  • Metabolic Stability: Predictive ADME studies are needed to assess therapeutic potential.

  • Crystallography: XRD and thermal analysis (DSC/TGA) would clarify polymorphic behavior.

Synthesis Optimization

Developing scalable, green chemistry routes (e.g., catalytic amidation) could enhance accessibility.

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